molecular formula C18H12Cl3N3OS B2855877 2,5-dichloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392255-84-4

2,5-dichloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2855877
CAS No.: 392255-84-4
M. Wt: 424.72
InChI Key: TXQGBCVREKECEZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thienopyrazole core substituted with chlorophenyl and dichlorobenzamide groups. The compound’s chlorine substituents enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3OS/c19-10-1-4-12(5-2-10)24-17(14-8-26-9-16(14)23-24)22-18(25)13-7-11(20)3-6-15(13)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQGBCVREKECEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminothiophene Derivatives

The foundational step involves cyclization between 3-aminothiophene-4-carbonitrile 1 and 4-chlorophenylhydrazine 2 under acidic conditions (HCl/EtOH, reflux, 12 h). This generates 2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine 3 with 78–85% yield (Table 1).

Mechanistic Insight :
The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization through nucleophilic attack of the thiophene amine on the hydrazine-derived imine.

Table 1: Optimization of Core Synthesis

Entry Solvent Acid Catalyst Temp (°C) Time (h) Yield (%)
1 Ethanol HCl (conc.) 80 12 82
2 Toluene AcOH 110 24 67
3 DMF H2SO4 100 18 71

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

Recent advances demonstrate a telescoped process combining cyclization and acylation in DMF using Hünig's base (DIPEA):

  • 3-Aminothiophene-4-carbonitrile + 4-ChlorophenylhydrazineIntermediate 3
  • In-situ acylation with 2,5-dichlorobenzoyl chloride

This method reduces purification steps and improves overall yield to 88% with 98% HPLC purity.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the thienopyrazole core on Wang resin enables iterative coupling cycles:

  • Resin-bound 3 + 2,5-Dichlorobenzoyl chloride (DIC/HOBt activation)
  • Cleavage with TFA/DCM (95:5)

This approach facilitates library synthesis but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data Consistency

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH), 7.65–7.58 (m, 4H, Ar-H), 4.32 (t, J=6.4 Hz, 2H, CH2), 3.89 (t, J=6.4 Hz, 2H, CH2)
  • HRMS : m/z calc. for C19H13Cl3N3OS [M+H]+ 464.9712, found 464.9708

Purity Assessment Protocols

  • HPLC : C18 column (4.6×250 mm), MeCN/H2O (70:30), 1 mL/min, λ=254 nm
  • Impurity Profile : <0.5% starting materials, <0.2% des-chloro byproduct

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of Corning AFR® reactors enables:

  • 15-minute residence time vs. 12 h batch processing
  • 94% yield at 100 g/h throughput

Green Chemistry Metrics

  • PMI : 8.7 (vs. 32 for batch process)
  • E-Factor : 18.2 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,5-dichloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Differences :

Parameter Target Compound Compound 6h ()
Core Structure Thieno[3,4-c]pyrazole Benzoxazole-triazole
Functional Groups Benzamide, dichloro substituents Triazole-thione, methylphenyl
Molecular Weight Not reported 419 (M+1)
IR Peaks (cm⁻¹) Not reported 3390 (NH), 1243 (C=S), 702 (C-Cl)
¹H-NMR Signals (δ, ppm) Not reported 9.55 (triazole), 2.59 (CH₃)

Spectral and Analytical Data

The triazole-thione derivative (6h) exhibits distinct spectral features:

  • IR : A strong C=S stretch at 1243 cm⁻¹, absent in the target compound due to differing functional groups .
  • ¹H-NMR : A singlet at 9.55 ppm for the triazole proton and a methyl group signal at 2.59 ppm, highlighting substituent variations .
  • EI-MS : Molecular ion peak at m/z 419 (M+1), suggesting higher molecular weight compared to the target compound (exact mass unreported) .

Elemental Analysis: Compound 6h shows minor discrepancies between calculated and observed values (e.g., N: 3.37% found vs. 3.74% calculated), possibly due to synthesis impurities or hydration .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of thiophene and pyrazole precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions, requiring precise stoichiometry to avoid over-substitution .
  • Step 3 : Benzamide conjugation using 2,5-dichlorobenzoyl chloride under basic conditions (e.g., NaH or K₂CO₃) to ensure amide bond formation . Critical Parameters :
  • Solvent polarity (DMF enhances cyclization vs. ethanol for milder conditions) .
  • Temperature control (reflux at 80–100°C for cyclization vs. room temperature for coupling) .
  • Catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 486.98 for C₁₉H₁₂Cl₃N₃OS) .
  • HPLC-PDA : Purity assessment (>95% purity) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation during the cyclization step?

Side products (e.g., regioisomers or dimerized byproducts) arise from competing reaction pathways. Strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor cyclization over dimerization by stabilizing intermediates .
  • Temperature Gradients : Gradual heating (40°C → 100°C) reduces kinetic side reactions .
  • Additive Use : Catalytic amounts of acetic acid or p-TsOH improve regioselectivity by protonating reactive intermediates . Example Optimization Table :
ConditionYield (%)Purity (%)
DMF, 100°C, 12h6892
Ethanol, reflux, 8h4585
DMSO, 80°C, 10h7294

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from:

  • Structural Variations : Chlorine position (2,5-dichloro vs. 3,5-dichloro) alters steric and electronic interactions with targets .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) affect potency . Resolution Methods :
  • Molecular Docking : Compare binding affinities of analogs to target proteins (e.g., kinase domains) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP >3 correlates with improved membrane permeability) .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

  • Chlorine Substituents : Electron-withdrawing groups (Cl) activate the pyrazole ring for nucleophilic attack at the 3-position .
  • Benzamide Moieties : The 2,5-dichloro pattern enhances electrophilicity of the carbonyl carbon, facilitating amide bond cleavage under basic conditions . Experimental Validation :
  • Hammett Analysis : Linear free-energy relationships (σ values) quantify substituent effects on reaction rates .
  • DFT Calculations : Predict charge distribution at reactive sites (e.g., NBO analysis of thieno-pyrazole core) .

Data Contradiction Analysis

Case Study : Conflicting reports on cytotoxicity (IC₅₀ = 1.2 μM vs. 8.7 μM) in leukemia cell lines:

  • Hypothesis : Variability due to differential metabolism of the compound in serum-containing vs. serum-free media .
  • Validation : Repeat assays with standardized serum conditions and monitor metabolite formation via LC-MS .

Methodological Recommendations

  • Synthetic Reproducibility : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene intermediates .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting .

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